N-[1-(Oxan-2-yl)propyl]prop-2-enamide
Description
N-[1-(Oxan-2-yl)propyl]prop-2-enamide is an organic compound characterized by a prop-2-enamide (acrylamide) backbone substituted with an oxan-2-ylpropyl group. This structural feature may also influence pharmacokinetic properties, such as blood-brain barrier penetration or metabolic stability, making it relevant in medicinal chemistry and drug design.
Properties
IUPAC Name |
N-[1-(oxan-2-yl)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-9(12-11(13)4-2)10-7-5-6-8-14-10/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEQDPLVSXVGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCO1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxan-2-yl)propyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxan-2-yl)propyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction may produce simpler amide compounds.
Scientific Research Applications
N-[1-(Oxan-2-yl)propyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Oxan-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-[1-(Oxan-2-yl)propyl]prop-2-enamide with structurally related acrylamide and amide derivatives, focusing on molecular features, physicochemical properties, and biological implications.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Comparisons and Research Findings
Rociletinibum (Anticancer Agent) :
- Both compounds share the acrylamide group, but rociletinibum’s aromatic and trifluoromethyl substituents confer high lipophilicity (logP ~3.5), limiting solubility . In contrast, the oxan-2-yl group in the target compound likely improves aqueous solubility due to the ether oxygen’s polarity. Rociletinibum’s biological activity as a kinase inhibitor suggests that substituent complexity is critical for target specificity, whereas the simpler oxan-2-ylpropyl group may favor broader CNS applications.
N-[1-(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide (Prethcamide Component): The butenamide chain (vs. acrylamide) introduces conformational flexibility. The dimethylamino carbonyl group is a strong electron donor, enhancing solubility in acidic environments (e.g., gastric fluid) through protonation. This compound’s use in respiratory stimulants (e.g., Micoren) highlights the role of amine groups in modulating biological activity .
Compared to the oxan-2-yl group, cyclohexenyl’s rigidity may restrict binding to flexible biological targets .
The propargyl group’s triple bond introduces instability under basic conditions, whereas the acrylamide group in the target compound offers greater stability .
Q & A
Q. What are the recommended synthetic routes for N-[1-(Oxan-2-yl)propyl]prop-2-enamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves amide coupling between a prop-2-enoyl chloride derivative and a substituted oxane-containing amine. Key steps include:
- Reagent selection : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack .
- Temperature control : Reactions are often conducted at room temperature to avoid side reactions like polymerization of the acrylamide moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product. Yield optimization may require iterative adjustments of stoichiometry and solvent polarity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxan-2-yl group (δ ~3.5–4.5 ppm for ether protons) and the prop-2-enamide moiety (δ ~5.5–6.5 ppm for vinyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : For crystalline derivatives, SHELXL software refines atomic coordinates and thermal parameters, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?
Methodological Answer: Discrepancies in X-ray data (e.g., high R-factors or disorder) require:
- TWIN commands in SHELXL : For twinned crystals, apply matrix operators to model twin domains .
- HKLF5 format : Handle overlapping reflections in poorly diffracting samples .
- Disorder modeling : Use PART and SUMP instructions to refine partially occupied solvent molecules or flexible side chains .
Validate results against NMR and computational geometry optimization (e.g., DFT) to ensure consistency .
Q. What computational methods are suitable for predicting the biological interactions of this compound?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against target proteins (e.g., enzymes or receptors) using flexible ligand sampling and scoring functions (e.g., AMBER force fields) .
- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability under physiological conditions (e.g., 310 K, 1 atm) over 100+ ns trajectories .
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data from analogs to predict bioactivity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
- pH Sensitivity : Use HPLC to monitor hydrolysis of the acrylamide group in buffered solutions (pH 2–12). Adjust storage conditions to neutral pH and inert atmospheres .
- Light Sensitivity : UV-Vis spectroscopy detects photo-degradation; shield samples from UV light during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
